Diethyl allyl-2-cyclopenten-1-ylmalonate

Asymmetric Synthesis Barbiturate Enantiomeric Excess

Diethyl allyl-2-cyclopenten-1-ylmalonate (CAS 93981-13-6) is a disubstituted malonic ester bearing an allyl group and a 2-cyclopenten-1-yl group. It is recognized primarily as a key synthetic intermediate in the preparation of cyclopentobarbital (5-allyl-5-(2-cyclopenten-1-yl)barbituric acid), a sedative-hypnotic barbiturate.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 93981-13-6
Cat. No. B12653319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl allyl-2-cyclopenten-1-ylmalonate
CAS93981-13-6
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC=C)(C1CCC=C1)C(=O)OCC
InChIInChI=1S/C15H22O4/c1-4-11-15(13(16)18-5-2,14(17)19-6-3)12-9-7-8-10-12/h4,7,9,12H,1,5-6,8,10-11H2,2-3H3
InChIKeyZJKBNCDQDWUIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl allyl-2-cyclopenten-1-ylmalonate (CAS 93981-13-6): Industrial Grade Intermediate for Barbiturate Synthesis


Diethyl allyl-2-cyclopenten-1-ylmalonate (CAS 93981-13-6) is a disubstituted malonic ester bearing an allyl group and a 2-cyclopenten-1-yl group. It is recognized primarily as a key synthetic intermediate in the preparation of cyclopentobarbital (5-allyl-5-(2-cyclopenten-1-yl)barbituric acid), a sedative-hypnotic barbiturate [1]. The compound is a member of the broader class of α,α-disubstituted malonate esters used as building blocks for barbituric acid derivatives .

Substitution Risks with Generic Diethyl allyl-2-cyclopenten-1-ylmalonate: Structural Specificity Dictates Final API Identity


In-class replacement by another malonate ester is not possible for the synthesis of the target API, cyclopentobarbital. The specific combination of the allyl and 2-cyclopenten-1-yl substituents on the quaternary carbon center is structurally mandatory to yield the correct barbiturate after condensation with urea [1]. Using an analog such as diethyl allylmalonate, diethyl cyclopentenylmalonate, or the corresponding cyclopentyl/cyclohexenyl derivatives would result in a different barbiturate with a distinct pharmacological and regulatory profile, making substitution a critical failure point in pharmaceutical supply chains [2].

Quantitative Differentiation Evidence for Diethyl allyl-2-cyclopenten-1-ylmalonate


Enantioselective Synthesis Yields: Cyclopentobarbital vs. Pentobarbital via Asymmetric Allylic Alkylation

In palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, the use of diethyl allyl-2-cyclopenten-1-ylmalonate-derived barbituric acid as a nucleophile yields cyclopentobarbital. Under optimized conditions, this reaction proceeds with 85% yield and 91% enantiomeric excess (ee). This contrasts sharply with analogous syntheses of pentobarbital, where the use of an alternative alkyl group on the malonate results in different yields and selectivities [1].

Asymmetric Synthesis Barbiturate Enantiomeric Excess

Differentiated Synthetic Utility via Intramolecular Iodocarbocyclization Compared to Simple Allylmalonates

Alkenylmalonate derivatives with a pendant cyclopentene ring undergo efficient and regio-controlled iodocarbocyclization to form complex polycyclic structures. While specific yield data for the target compound is not directly reported in this class review, the methodology specifies that suitable alkenylmalonates afford cyclopentane derivatives with high regio- and stereocontrol in good yields. This contrasts with the behavior of saturated alkyl or simple allyl malonates, which may favor competing cyclopropane or cyclohexene formation pathways, making the target compound a more selective precursor for cyclopentane-fused targets [1].

Iodocarbocyclization Cyclopentane Synthesis Regioselectivity

Highest-Value Application Scenarios for Diethyl allyl-2-cyclopenten-1-ylmalonate


Industrial Production of Cyclopentobarbital API

The primary use of this intermediate is in the multi-step synthesis of the barbiturate cyclopentobarbital, a sedative-hypnotic agent. Condensation with urea yields the final API. The specific substitution pattern is non-negotiable for this target, making it the sole correct malonate precursor [1].

Enantioselective Synthesis Research

The intermediate serves as a prochiral substrate for palladium-catalyzed asymmetric allylic alkylation (AAA). Research demonstrated its conversion to cyclopentobarbital with 91% ee, making it valuable for studies on stereochemical outcomes of barbiturate synthesis and the development of novel chiral catalysts [1].

Synthesis of Complex Cyclopentanoid Scaffolds

The dual functionality (allyl and cyclopentenyl groups) makes this compound a potential starting material for iodocarbocyclization and other transition-metal-catalyzed cyclization reactions. These reactions enable the rapid construction of architecturally complex cyclopentane-fused ring systems, which are common substructures in natural products and potential pharmaceuticals [2].

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